molecular formula C12H20N4O5S2 B6759271 N-[2-(cyclopropylsulfamoyl)ethyl]-1-(oxolan-3-yl)pyrazole-4-sulfonamide

N-[2-(cyclopropylsulfamoyl)ethyl]-1-(oxolan-3-yl)pyrazole-4-sulfonamide

Cat. No.: B6759271
M. Wt: 364.4 g/mol
InChI Key: FADOVKTUKTXLDX-UHFFFAOYSA-N
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Description

N-[2-(cyclopropylsulfamoyl)ethyl]-1-(oxolan-3-yl)pyrazole-4-sulfonamide is a complex organic compound characterized by its unique structure, which includes a cyclopropylsulfamoyl group, an oxolan ring, and a pyrazole sulfonamide moiety

Properties

IUPAC Name

N-[2-(cyclopropylsulfamoyl)ethyl]-1-(oxolan-3-yl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O5S2/c17-22(18,15-10-1-2-10)6-4-14-23(19,20)12-7-13-16(8-12)11-3-5-21-9-11/h7-8,10-11,14-15H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADOVKTUKTXLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)CCNS(=O)(=O)C2=CN(N=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclopropylsulfamoyl)ethyl]-1-(oxolan-3-yl)pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the sulfonamide group, and the attachment of the cyclopropylsulfamoyl and oxolan groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclopropylsulfamoyl)ethyl]-1-(oxolan-3-yl)pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonamide groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[2-(cyclopropylsulfamoyl)ethyl]-1-(oxolan-3-yl)pyrazole-4-sulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It is used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(cyclopropylsulfamoyl)ethyl]-1-(oxolan-3-yl)pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved in these interactions depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(cyclopropylsulfamoyl)ethyl]-1-(oxolan-3-yl)pyrazole-4-sulfonamide include other sulfonamide derivatives and pyrazole-containing compounds. Examples include:

  • N-[2-(cyclopropylsulfamoyl)ethyl]-1-(oxolan-3-yl)pyrazole-4-carboxamide
  • N-[2-(cyclopropylsulfamoyl)ethyl]-1-(oxolan-3-yl)pyrazole-4-thiol

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets and enables the compound to participate in a wide range of chemical reactions, making it a valuable tool in scientific research.

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